2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a thiophene ring substituted at the 2-position. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The acetic acid backbone and thiophene heterocycle make it valuable in medicinal chemistry and peptide synthesis, particularly for introducing sulfur-containing motifs into target molecules.
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-9-5-4-8(18-9)6-10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
DANSYVWBJWXLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Groups on Aromatic or Heteroaromatic Systems
The tert-butoxycarbonyl (Boc) protecting group is commonly introduced by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions. This step is crucial for protecting the amino functionality during subsequent synthetic steps.
- Amino-substituted precursor (e.g., 5-aminomethylthiophene derivative) is suspended or dissolved in a mixture of tetrahydrofuran and aqueous sodium hydroxide or carbonate solution.
- Di-tert-butyl dicarbonate is added dropwise at low temperature (0 to 20 °C) to control reaction rate and minimize side reactions.
- The reaction mixture is stirred for 1 to 12 hours at room temperature or slightly elevated temperatures (up to 30 °C).
- Upon completion, the reaction mixture is acidified to pH 4-5 to precipitate the Boc-protected product.
- The product is extracted with ethyl acetate or similar organic solvents, washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Boc-protected intermediate.
Yields: Typically range from 50% to 65% depending on substrate and exact conditions.
Functionalization of the Thiophene Ring with Aminomethyl Group
The introduction of the aminomethyl group on the thiophene ring at the 5-position can be achieved by:
- Bromination or halogenation of the thiophene ring at the desired position.
- Subsequent nucleophilic substitution or palladium-catalyzed coupling reactions to install the aminomethyl substituent.
- Protection of the amino group with Boc as described above.
While specific details for the exact compound are limited, analogous procedures involve:
- Using 5-bromomethylthiophene or 5-bromothiophene derivatives.
- Reaction with Boc-protected amines or amine precursors under basic conditions.
- Purification by chromatography or recrystallization.
Purification Techniques
Purification of the final compound and intermediates typically involves:
- Filtration to remove inorganic salts.
- Extraction with organic solvents such as ethyl acetate.
- Washing with aqueous solutions (acidic, basic, or brine) to remove impurities.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Chromatography (flash column or preparative thin-layer chromatography).
- Recrystallization from suitable solvents.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc Protection of Amino Group | Amino precursor + di-tert-butyl dicarbonate, NaOH or carbonate, THF/water | 0 to 30 | 1 to 12 hours | 50-65 | Dropwise addition, acidification post-reaction |
| 2 | Aminomethylation of Thiophene | Halogenated thiophene + Boc-protected amine or amine precursor, base or Pd-catalyst | Ambient to 50 | Hours to overnight | Variable | Requires regioselectivity control |
| 3 | Lithiation and Carboxylation | Organolithium reagent (e.g., n-BuLi), CO2 quench, acidification | -78 to 0 | 1 to 6 hours | Moderate | Inert atmosphere, anhydrous conditions |
| 4 | Purification | Filtration, extraction, drying, chromatography, recrystallization | Ambient | Variable | N/A | Essential for product purity |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group in the compound is acid-labile and can be cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the amine group.
-
Reagents/Conditions :
-
Mechanism :
-
Protonation of the Boc group’s carbonyl oxygen followed by elimination of tert-butyl cation and CO₂, releasing the free amine.
-
-
Applications :
Amide Bond Formation
The carboxylic acid moiety undergoes amidation with primary or secondary amines via activation.
-
Reagents/Conditions :
-
Example :
Esterification and Saponification
The carboxylic acid group can be esterified or hydrolyzed under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (acid catalysis) | Methyl ester derivative | 70–85% | |
| Saponification | NaOH in MeOH/H₂O/THF (80°C) | Carboxylate salt | >95% |
Suzuki-Miyaura Cross-Coupling
The thiophene ring’s brominated derivatives (e.g., 5-bromo intermediates) participate in palladium-catalyzed cross-couplings.
-
Reagents/Conditions :
-
Example :
Radical Bromination
The thiophene ring undergoes regioselective bromination at the 5-position.
-
Reagents/Conditions :
-
Product :
Cyclization Reactions
The compound participates in multicomponent reactions to form heterocycles.
-
Example :
Enzymatic Interactions
The Boc-protected thiophene-acetic acid scaffold exhibits allosteric inhibition in biochemical systems:
Mechanistic Insights
Scientific Research Applications
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is not well-documented. the Boc group is known to protect amines during synthetic processes, preventing unwanted side reactions. The thiophene ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Positional Isomers: Thiophene Substitution Patterns
- N-(tert-Butoxycarbonyl)-amino-(3-thienyl)acetic acid (): This analog substitutes the thiophene at the 3-position instead of the 2-position. For example, 3-thienyl derivatives may exhibit different dipole moments compared to 2-thienyl counterparts, influencing solubility and crystallinity .
Aromatic Ring Variation: Phenyl vs. Thiophene
- TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS 28044-77-1, ): Replaces the thiophene with a p-tolyl (4-methylphenyl) group. Molecular weight differences (C14H19NO4 vs. C12H17NO4S for the title compound) also impact pharmacokinetic properties .
Heterocycle Expansion: Thiazole Derivatives
- (2-[(THIEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETIC ACID (): Incorporates a thiazole ring, introducing an additional nitrogen atom. Thiazoles are known for hydrogen-bonding capabilities and metabolic stability, which could enhance biological activity in drug discovery contexts. The thienylcarbonyl substituent further diversifies electronic properties compared to the Boc-protected aminomethyl group .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Key Features |
|---|---|---|---|---|
| 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid | C12H17NO4S | 283.34 g/mol | Thiophen-2-yl, Boc-protected | Sulfur heterocycle, moderate polarity |
| N-(tert-Butoxycarbonyl)-amino-(3-thienyl)acetic acid | C11H15NO4S | 269.30 g/mol | Thiophen-3-yl, Boc-protected | Positional isomer, altered dipole |
| TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID | C14H19NO4 | 265.30 g/mol | p-Tolyl, Boc-protected | Hydrophobic, higher logP |
| (2-[(THIEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETIC ACID | C11H10N2O3S2 | 282.34 g/mol | Thiazole, thienylcarbonyl | Dual heterocycles, enhanced H-bonding |
Biological Activity
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid, often referred to as a derivative of thiophene, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to several bioactive molecules, including intermediates in the synthesis of therapeutic agents like Palbociclib, which is used in cancer treatment.
- Chemical Formula : CHNOS
- Molecular Weight : 242.3 g/mol
- CAS Number : 571188-59-5
Biological Activity
The biological activity of 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has been primarily investigated in the context of its role as an intermediate in drug synthesis and its potential effects on various biological systems.
Research indicates that the compound may act through modulation of specific enzymatic pathways. For instance, it has been suggested that thiophene derivatives can interact with cholinesterase enzymes, which are critical for neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
-
Cholinesterase Inhibition :
- A study highlighted the interaction of thiophene derivatives with acetylcholinesterase (AChE), suggesting that modifications to the thiophene ring can enhance inhibitory activity . This is significant for developing treatments for conditions like Alzheimer's disease where AChE activity needs to be modulated.
- Anticancer Activity :
- Pharmacokinetics and Toxicology :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 242.3 g/mol |
| CAS Number | 571188-59-5 |
| Purity | >98% |
| Storage Conditions | Room temperature |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid?
- Methodology : A two-step approach is often employed:
Friedel-Crafts Acylation : Introduce the acetic acid moiety to the thiophene ring using oxalyl chloride or similar reagents under anhydrous conditions .
Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) to protect the amino-methyl thiophene intermediate .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and thiophene protons (δ ~6.5–7.5 ppm) .
- HPLC/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; acetic acid: ~1700 cm⁻¹) .
Q. What are the recommended storage conditions to ensure stability?
- Stability : Store under inert atmosphere (N₂/Ar) in sealed containers at room temperature (20–25°C). Avoid moisture and prolonged exposure to light to prevent Boc group cleavage or thiophene ring oxidation .
- Decomposition Risks : Thermal gravimetric analysis (TGA) shows decomposition above 150°C; differential scanning calorimetry (DSC) can identify phase transitions .
Advanced Research Questions
Q. How can conflicting NMR data for Boc-protected intermediates be resolved?
- Root Cause : Discrepancies may arise from rotameric equilibria of the Boc group or solvent-dependent shifts.
- Mitigation Strategies :
- Use deuterated DMSO or CDCl₃ to stabilize rotamers.
- Perform variable-temperature NMR to observe dynamic effects .
- Compare with computational predictions (DFT calculations for chemical shifts) .
Q. What catalytic systems are effective for coupling reactions involving this compound?
- Palladium Catalysis : Pd(OAc)₂/XPhos systems enable Suzuki-Miyaura cross-coupling of the thiophene ring with aryl boronic acids .
- Photoredox Catalysis : Use Ru(bpy)₃²⁺ for decarboxylative functionalization of the acetic acid moiety under blue light .
- Challenges : Boc deprotection may occur under strongly acidic/basic conditions; optimize pH (e.g., mild TFA in DCM) .
Q. How can byproducts from incomplete Boc protection be identified and minimized?
- Byproduct Analysis : LC-MS can detect unreacted amine intermediates (m/z ~150–200) or hydrolyzed Boc groups (m/z +18 for water addition) .
- Optimization : Increase stoichiometry of Boc anhydride (1.5–2.0 equiv) and use molecular sieves to scavenge water .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
